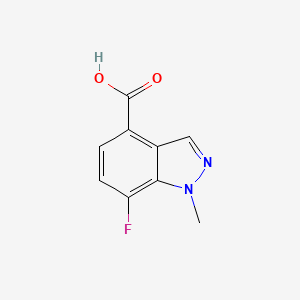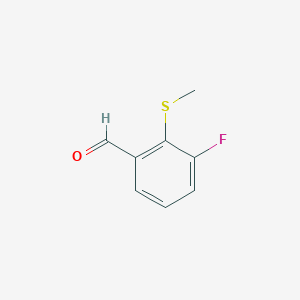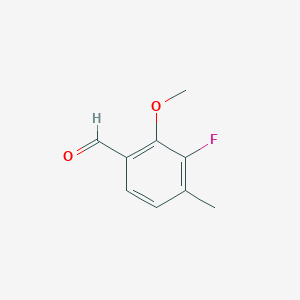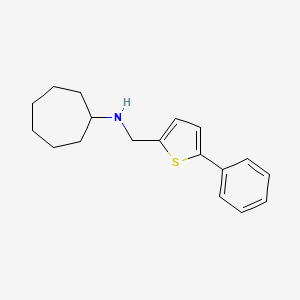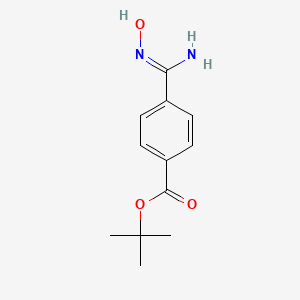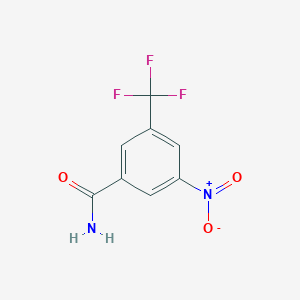![molecular formula C17H17N3 B6318341 Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-17-8](/img/structure/B6318341.png)
Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% (or B-PBA 95%) is a novel compound that has been studied in recent years for its potential applications in scientific research. B-PBA 95% is a derivative of the pyrazole ring, a five-membered heterocyclic ring with two nitrogen atoms that is found in many naturally occurring compounds and pharmaceuticals. B-PBA 95% has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and the enzyme responsible for the production of nitric oxide synthase (NOS). In addition, B-PBA 95% has been found to have anti-inflammatory and anti-cancer properties, and has been used in laboratory experiments to study the effects of various drugs on cells.
作用机制
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various microbial infections .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of similar compounds .
实验室实验的优点和局限性
The use of B-PBA 95% in laboratory experiments has several advantages. B-PBA 95% is a potent inhibitor of cyclooxygenase-2 (Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%) and the enzyme responsible for the production of nitric oxide synthase (NOS), which makes it an ideal tool for studying the effects of various drugs on cells. In addition, B-PBA 95% is relatively easy to synthesize and is relatively stable, making it an ideal compound for laboratory experiments. However, there are some limitations to the use of B-PBA 95% in laboratory experiments. B-PBA 95% is a relatively new compound and its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments. In addition, B-PBA 95% is not readily available commercially, which can make it difficult to obtain the necessary quantities for laboratory experiments.
未来方向
The potential future directions for the use of B-PBA 95% are numerous. B-PBA 95% could be used to study the effects of various drugs on cells, to investigate the role of nitric oxide in the regulation of cell signaling pathways, and to develop new anti-inflammatory and anti-cancer drugs. In addition, B-PBA 95% could be used to study the effects of oxidative stress and to develop new antioxidant compounds. Finally, B-PBA 95% could be used to study the effects of various environmental pollutants on cells, and to develop new compounds that could be used to protect cells from the damaging effects of these pollutants.
合成方法
B-PBA 95% can be synthesized using a variety of methods, including the use of a Grignard reaction. In the Grignard reaction, a Grignard reagent is reacted with an alkyl halide to form an intermediate product, which is then reacted with a nucleophile to form the desired product. In the case of B-PBA 95%, the Grignard reagent is reacted with benzyl bromide to form an intermediate product, which is then reacted with 3-aminopyridine to form the final product. Other methods of synthesis include the use of a three-component condensation reaction, in which an aldehyde, an amine, and an acid are reacted to form the desired product.
科学研究应用
B-PBA 95% has been used in scientific research for its ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%) and the enzyme responsible for the production of nitric oxide synthase (NOS). In addition, B-PBA 95% has been found to have anti-inflammatory and anti-cancer properties, and has been used in laboratory experiments to study the effects of various drugs on cells. B-PBA 95% has also been used to study the effects of oxidative stress and to investigate the role of nitric oxide in the regulation of cell signaling pathways.
属性
IUPAC Name |
1-phenyl-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-5-14(6-3-1)12-18-13-15-7-4-8-16(11-15)17-9-10-19-20-17/h1-11,18H,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHQXPBXGREIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

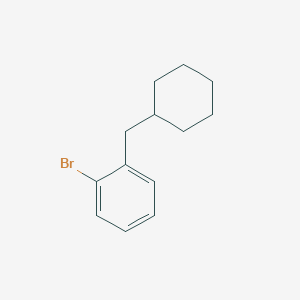
![Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318264.png)
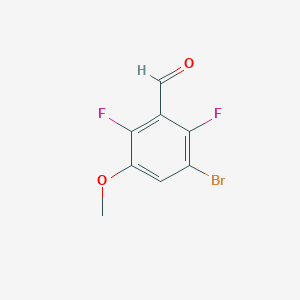

![Benzo[d]isoxazole-5-sulfonic acid methylamide, 95%](/img/structure/B6318284.png)
![2-Chloro-5H,7H-6-thieno[3,4-d]pyrimidine-6,6-dione](/img/structure/B6318290.png)
